molecular formula C18H20N2O2 B7714682 N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide

N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide

Cat. No. B7714682
M. Wt: 296.4 g/mol
InChI Key: PDSXDAOQUYLTCU-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide, also known as BMDP, is a novel psychoactive substance that belongs to the class of phenylacetohydrazide derivatives. BMDP has gained popularity in the research community due to its potential as a selective serotonin reuptake inhibitor (SSRI) and its ability to bind to dopamine and norepinephrine transporters.

Mechanism of Action

N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide acts as an SSRI by inhibiting the reuptake of serotonin in the brain. N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide binds to the serotonin transporter and prevents the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has been shown to have a variety of biochemical and physiological effects. N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety. N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide in lab experiments is its selective serotonin reuptake inhibition, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of using N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide in lab experiments is its potential for abuse and addiction, which makes it important to handle the compound with care.

Future Directions

There are several future directions for the research on N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide. One potential direction is the investigation of N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide as a potential treatment for depression and anxiety disorders. Additionally, N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide could be investigated for its potential as an analgesic and anti-inflammatory agent. Further research could also be done to investigate the potential side effects and toxicity of N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide. Finally, the development of novel derivatives of N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide could be investigated to improve its efficacy and reduce its potential for abuse and addiction.
Conclusion:
In conclusion, N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide is a novel psychoactive substance that has gained popularity in the research community due to its potential as an SSRI and its ability to bind to dopamine and norepinephrine transporters. N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has been extensively studied for its potential as an antidepressant and anxiolytic agent, as well as for its analgesic and anti-inflammatory effects. While there are advantages to using N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide in lab experiments, it is important to handle the compound with care due to its potential for abuse and addiction. There are several future directions for the research on N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide, including investigating its potential as a treatment for depression and anxiety disorders, as well as for chronic pain and inflammation.

Synthesis Methods

The synthesis method for N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide involves the reaction of 2-phenylacetic acid with hydrazine hydrate to form 2-phenylacetohydrazide. The resulting compound is then reacted with 2,3-methylenedioxybenzaldehyde to form N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide. The purity of the synthesized N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has been extensively studied for its potential as an antidepressant and anxiolytic agent. N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has shown promising results in preclinical studies as an SSRI, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide has also been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-22-17-11-9-16(10-12-17)14(2)19-20-18(21)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXDAOQUYLTCU-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N\NC(=O)CC2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phenyl-acetic acid [1-(4-ethoxy-phenyl)-ethylidene]-hydrazide

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